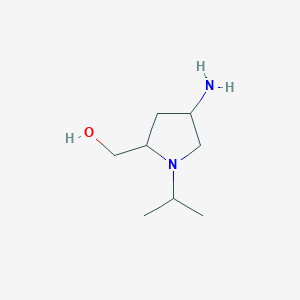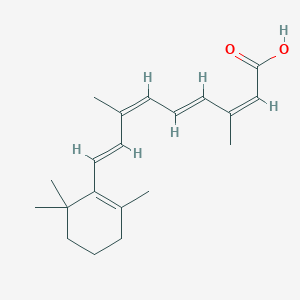
(1,2,3-13C3)propanedioic acid
Overview
Description
(1,2,3-13C3)propanedioic acid, also known as propanedioic acid-13C3, is a stable isotope-labeled compound where all three carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Malonic acid-13C3, also known as malonic-13C3 acid, interacts with several targets. These include Aspartate 1-decarboxylase in Shigella flexneri, Proto-oncogene tyrosine-protein kinase Src in humans, Sigma factor SigB regulation protein RsbQ in Bacillus subtilis, Putative cytochrome P450 in Streptomyces coelicolor, U1 small nuclear ribonucleoprotein A in humans, Malonamidase E2 in Bradyrhizobium japonicum, and Acetyl transferase in Salmonella typhimurium . These targets play various roles in cellular processes, including signal transduction, protein synthesis, and metabolic regulation.
Mode of Action
The interaction of Malonic acid-13C3 with its targets results in various biochemical changes. For instance, it acts as a competitive inhibitor in the respiratory electron transport chain against succinate dehydrogenase . It also influences the mechanical and thermal properties of chitosan/collagen scaffolds through non-covalent cross-linking .
Biochemical Pathways
Malonic acid-13C3 affects several biochemical pathways. It is involved in the fatty acid biosynthesis pathway, where it is converted into malonyl-CoA . It also plays a role in the synthesis of essential oils through the malonic acid pathway . Additionally, it is involved in the formation of secondary organic aerosols (SOAs), contributing to climate change .
Pharmacokinetics
It is known that the compound is a solid with a melting point of 132-135 °c (dec) .
Result of Action
The action of Malonic acid-13C3 at the molecular and cellular level results in various effects. For instance, it disrupts cell integrity and changes cell morphology . It also inhibits mTORC1 kinase activity, downregulating other biosynthetic functions controlled by mTORC1 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Malonic acid-13C3. For instance, light, temperature, oxygen availability, seasonal variation, salinity, and toxic contaminants can affect the chemical stability of essential oils synthesized through the malonic acid pathway
Biochemical Analysis
Biochemical Properties
Malonic acid-13C3: plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of malonate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway . The nature of these interactions is complex and involves a series of enzymatic reactions.
Cellular Effects
The effects of Malonic acid-13C3 on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it is implicated in various non-cancer disorders that are associated with inborn-error metabolism .
Molecular Mechanism
At the molecular level, Malonic acid-13C3 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is converted to malonic semialdehyde and then to malonic acid, sequentially catalyzed by a -keto decarboxylase and malonic semialdehyde dehydrogenase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Malonic acid-13C3 change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. For instance, it has been used to identify and quantitate all three malonic acids in wild type (WT) and MCD-D plasma with high accuracy .
Metabolic Pathways
Malonic acid-13C3: is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the metabolism of malonate, an intermediate of cytoplasmic reductive tricarboxylic acid (rTCA) pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,2,3-13C3)propanedioic acid can be synthesized through several methods. One common approach involves the carboxylation of labeled acetic acid derivatives. The reaction typically involves the use of carbon-13 labeled sodium cyanide, which reacts with labeled acetic acid to form cyanoacetic acid. This intermediate is then hydrolyzed to produce malonic acid-13C3 .
Industrial Production Methods
Industrial production of malonic acid-13C3 often involves microbial fermentation processes. Recent advances in synthetic biology have enabled the design of novel metabolic pathways for the production of malonic acid from renewable resources. For example, oxaloacetate can be converted to malonic semialdehyde and then to malonic acid through a series of enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions
(1,2,3-13C3)propanedioic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: Malonic acid can be oxidized to produce carbon dioxide and water.
Reduction: Reduction reactions can convert malonic acid to malonic semialdehyde.
Substitution: Malonic acid can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Malonic semialdehyde.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
(1,2,3-13C3)propanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace carbon pathways in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- Malonic acid-1,3-13C2
- Malonic acid-2-13C
- Diethyl malonate-1,2,3-13C3
- Propionic acid-13C3
Uniqueness
(1,2,3-13C3)propanedioic acid is unique due to its complete labeling of all three carbon atoms with carbon-13. This complete isotopic labeling provides a distinct advantage in tracing studies, allowing for more precise and detailed analysis compared to partially labeled compounds .
Properties
IUPAC Name |
(1,2,3-13C3)propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1+1,2+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOBLEOULBTSOW-VMIGTVKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)O)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.040 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102342-85-8 | |
| Record name | 102342-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Dibenzo[a,l]pyrene](/img/structure/B127179.png)




